molecular formula C18H25ClN2O4S B4396077 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide

Cat. No. B4396077
M. Wt: 400.9 g/mol
InChI Key: XPFOHPBCURWHTH-UHFFFAOYSA-N
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Description

This compound, also known as SBI-425, is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) . It’s an orally available biochemical that has been used in research for its potential therapeutic applications.


Molecular Structure Analysis

The molecular formula of this compound is C13H12ClN3O4S . Its molecular weight is 341.77 . The structure includes a sulfonyl group attached to a 5-chloro-2-methoxyphenyl group and a cyclopentyl-4-piperidinecarboxamide group .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Potential Tocolytic Agent

This compound has been identified as a potential therapeutic agent for the management of preterm labor. It could serve as a tocolytic agent, which is used to suppress premature labor by inhibiting contractions of the uterus .

Pharmacology: Cardiovascular Drug Research

In cardiovascular drug research, derivatives of this compound have been explored for their role in cardioprotection. Specifically, they have been studied for their ability to block certain channels in cardiac cells, which could be beneficial in conditions like ischemia .

Biochemistry: Vasopressin Receptor Antagonism

Biochemically, the compound has been characterized as a selective, nonpeptide vasopressin V1b receptor antagonist. This suggests its potential use in treating conditions related to the dysregulation of this receptor, such as stress-related disorders .

Organic Chemistry: Suzuki–Miyaura Coupling

In organic chemistry, the sulfonyl moiety present in the compound is of particular interest. Sulfonyl-containing compounds are often used in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds .

Analytical Chemistry: TNAP Inhibition

Analytically, a closely related compound has been developed as a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Such inhibitors are valuable in analytical assays to study bone metabolism and related disorders .

Chemical Engineering: Imaging Agent Development

In the field of chemical engineering, attaching a methoxyphenylpiperazine moiety to a macrocycle ligand, which is structurally similar to the compound , provides an excellent agent for imaging purposes. This application is crucial in the development of new diagnostic tools .

Safety and Hazards

The safety data sheet for this compound indicates that it may be corrosive to metals . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and is harmful to aquatic life . It should be handled with appropriate safety measures .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O4S/c1-25-16-7-6-14(19)12-17(16)26(23,24)21-10-8-13(9-11-21)18(22)20-15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFOHPBCURWHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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